(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine
Brand Name:
Vulcanchem
CAS No.:
104786-87-0
VCID:
VC0028582
InChI:
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1
SMILES:
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC
Molecular Formula:
C11H15Cl2NO3
Molecular Weight:
280.14 g/mol
(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine
CAS No.: 104786-87-0
Main Products
VCID: VC0028582
Molecular Formula: C11H15Cl2NO3
Molecular Weight: 280.14 g/mol
CAS No. | 104786-87-0 |
---|---|
Product Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
Molecular Formula | C11H15Cl2NO3 |
Molecular Weight | 280.14 g/mol |
IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine |
Standard InChI | InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1 |
Standard InChIKey | WRXSEWUFHVTFEX-NUBCRITNSA-N |
Isomeric SMILES | C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Canonical SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC |
Synonyms | (2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine |
PubChem Compound | 5491287 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume